Scopolamine hydrobromide trihydrate
Overview
Description
Synthesis Analysis
The synthesis of scopolamine involves complex chemical processes. The structure of scopolamine has been confirmed through total synthesis achieved by several authors. The stereochemistry of scopolamine was determined using chemical means and X-ray crystallographic studies of the hydrobromide salt. These studies have provided detailed insights into the molecular structure and synthesis pathways of scopolamine hydrobromide trihydrate (Muhtadi & Hassan, 1990).
Molecular Structure Analysis
The molecular structure of scopolamine hydrobromide trihydrate has been elucidated through various studies, including single-crystal X-ray diffraction analysis. These studies have revealed the crystal structure, unit cell dimensions, and molecular arrangement, providing a comprehensive understanding of its stereochemistry. For example, the solid-state structure of (-)-scopolamine hydrobromide sesquihydrate was determined, highlighting the arrangement of its phenyl ring and oxirane (Michel, Drouin, & Glaser, 1994).
Chemical Reactions and Properties
Scopolamine hydrobromide trihydrate participates in various chemical reactions characteristic of tropane alkaloids. Its structure allows for reactions involving the tropane ring and the ester moiety. The compound's reactivity has been explored in the context of synthesizing analogs and derivatives for research and therapeutic use.
Physical Properties Analysis
The physical properties of scopolamine hydrobromide trihydrate include its crystalline form, solubility in water and other solvents, and melting point. These properties are crucial for its formulation into different pharmaceutical preparations. It occurs as rhombic crystals or white crystalline powder, slightly efflorescent in dry air, odorless, and has a very bitter taste (Muhtadi & Hassan, 1990).
Scientific Research Applications
Antidepressant in Major Depressive Disorder
- Scientific Field: Neurobiology and Clinical Neuroscience .
- Summary of Application: Scopolamine, also known as hyoscine, is being explored as a potential therapeutic option in the treatment of depression . It is believed to offer higher efficacy, a more rapid onset of action, and a more favorable safety profile .
- Methods of Application: The use of scopolamine was investigated in four randomized controlled trials. It was administered as an oral, intramuscular, or intravenous drug, alone or in combination with other antidepressants .
Inducing Cognitive Deficits in Animal Models of Alzheimer’s Disease
- Scientific Field: Neurobiology and Alzheimer’s Disease Research .
- Summary of Application: Scopolamine hydrobromide trihydrate is used to induce cognitive deficits in animal models of Alzheimer’s disease . It helps in understanding, identifying, and characterizing biological targets for Alzheimer’s disease .
Inducing Amnesia in Laboratory Animals
- Scientific Field: Neurobiology and Memory Research .
- Summary of Application: Scopolamine hydrobromide trihydrate can induce amnesia in laboratory animals and is frequently used in animal models of memory deficit .
Antidepressant in Major Depressive Disorder
- Scientific Field: Neurobiology and Clinical Neuroscience .
- Summary of Application: Scopolamine, also known as hyoscine, is being explored as a potential therapeutic option in the treatment of depression . It is believed to offer higher efficacy, a more rapid onset of action, and a more favorable safety profile .
- Methods of Application: The use of scopolamine was investigated in four randomized controlled trials. It was administered as an oral, intramuscular, or intravenous drug, alone or in combination with other antidepressants .
Inducing Cognitive Deficits in Animal Models of Alzheimer’s Disease
- Scientific Field: Neurobiology and Alzheimer’s Disease Research .
- Summary of Application: Scopolamine hydrobromide trihydrate is used to induce cognitive deficits in animal models of Alzheimer’s disease . It helps in understanding, identifying, and characterizing biological targets for Alzheimer’s disease .
Inducing Amnesia in Laboratory Animals
- Scientific Field: Neurobiology and Memory Research .
- Summary of Application: Scopolamine hydrobromide trihydrate can induce amnesia in laboratory animals and is frequently used in animal models of memory deficit .
Antidepressant in Major Depressive Disorder
- Scientific Field: Neurobiology and Clinical Neuroscience .
- Summary of Application: Scopolamine, also known as hyoscine, is being explored as a potential therapeutic option in the treatment of depression . It is believed to offer higher efficacy, a more rapid onset of action, and a more favorable safety profile .
- Methods of Application: The use of scopolamine was investigated in four randomized controlled trials. It was administered as an oral, intramuscular, or intravenous drug, alone or in combination with other antidepressants .
Inducing Cognitive Deficits in Animal Models of Alzheimer’s Disease
- Scientific Field: Neurobiology and Alzheimer’s Disease Research .
- Summary of Application: Scopolamine hydrobromide trihydrate is used to induce cognitive deficits in animal models of Alzheimer’s disease . It helps in understanding, identifying, and characterizing biological targets for Alzheimer’s disease .
Inducing Amnesia in Laboratory Animals
Safety And Hazards
Future Directions
Scopolamine hydrobromide trihydrate has been used in various medical specialties including dentistry, oral medicine, primary care, and psychiatry . It has potential uses in the treatment of conditions such as gastrointestinal spasms, chemotherapy-induced nausea, asthma attacks, depression, smoking cessation therapy, and excessive sweating .
properties
IUPAC Name |
[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;trihydrate;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4.BrH.3H2O/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;;;;/h2-6,11-16,19H,7-9H2,1H3;1H;3*1H2/t11?,12-,13-,14+,15-,16+;;;;/m1..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACQPOBCQQPVIT-CQPQIMGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.O.O.O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.O.O.O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4.BrH.3H2O, C17H28BrNO7 | |
Record name | SCOPOLAMINE HYDROBROMIDE TRIHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21004 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021258 | |
Record name | Scopolamine hydrobromide trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Scopolamine hydrobromide trihydrate appears as white orthorhombic sphenoidal crystals from water. pH of 0.05 molar solution: 5.85. (NTP, 1992) | |
Record name | SCOPOLAMINE HYDROBROMIDE TRIHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21004 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
1 gm/1.5 mL (NTP, 1992) | |
Record name | SCOPOLAMINE HYDROBROMIDE TRIHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21004 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Scopolamine hydrobromide trihydrate | |
CAS RN |
6533-68-2, 114-49-8 | |
Record name | SCOPOLAMINE HYDROBROMIDE TRIHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21004 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Scopolamine hydrobromide [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006533682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Scopolamine hydrobromide trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hyoscine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.682 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzeneacetic acid, α-(hydroxymethyl)-, (1α,2β,4β,5α,7β)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrobromide, hydrate (1:1:3), (αS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SCOPOLAMINE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451IFR0GXB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
131 °F (NTP, 1992) | |
Record name | SCOPOLAMINE HYDROBROMIDE TRIHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21004 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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